In Vitro Potency Against S. pneumoniae: Cethromycin MIC50/MIC90 vs. Telithromycin
In a surveillance study of 312 S. pneumoniae isolates, cethromycin demonstrated superior in vitro potency compared to telithromycin. The MIC50 and MIC90 values for cethromycin were 0.008 μg/mL and 0.06 μg/mL, respectively, while telithromycin exhibited MIC50 ≤0.015 μg/mL and MIC90 0.25 μg/mL [1]. The MIC90 of cethromycin was 4-fold lower than that of telithromycin in this analysis. Against six quinupristin-dalfopristin-resistant strains, cethromycin MICs ranged from 0.25 to 16 μg/mL, whereas telithromycin MICs were 1 to 4 μg/mL [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) distribution |
|---|---|
| Target Compound Data | MIC50: 0.008 μg/mL; MIC90: 0.06 μg/mL |
| Comparator Or Baseline | Telithromycin: MIC50 ≤0.015 μg/mL; MIC90: 0.25 μg/mL |
| Quantified Difference | Cethromycin MIC90 is 4-fold lower than telithromycin MIC90 |
| Conditions | Broth microdilution; 312 North American S. pneumoniae clinical isolates |
Why This Matters
A 4-fold lower MIC90 indicates a higher probability of achieving therapeutic drug concentrations relative to the MIC, which can directly influence dose selection, PK/PD target attainment, and the likelihood of clinical success.
- [1] McElmeel ML, et al. Activities of Cethromycin and Telithromycin against Recent North American Isolates of Streptococcus pneumoniae. Antimicrob Agents Chemother. 2004;48(2):605-607. View Source
